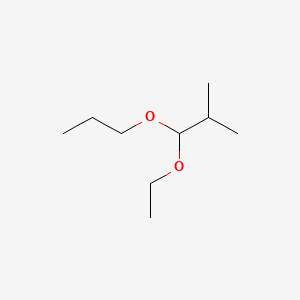

1-Ethoxy-2-methyl-1-propoxypropane

Description

Contextual Significance of Asymmetric Acetal (B89532) Compounds in Contemporary Chemical Science

In the landscape of modern organic chemistry, acetals represent a crucial class of functional groups, characterized by a central tetrahedral carbon atom bonded to two alkoxy (-OR) groups. nii.ac.jp These compounds are formally derived from aldehydes or ketones and are broadly categorized into symmetric acetals, where the two alkoxy groups are identical, and asymmetric (or mixed) acetals, which possess two different alkoxy substituents. While historically used as protecting groups for carbonyls due to their stability in neutral or basic conditions, the significance of acetals, particularly asymmetric ones, has expanded dramatically. nii.ac.jp

The development of stereoselective synthesis methods has unlocked the potential of chiral acetals as valuable building blocks and intermediates in the creation of complex molecules. researchgate.netnih.gov The biological activity of many pharmaceuticals and natural products is often dependent on a specific stereoisomer, making the synthesis of enantiomerically pure compounds a paramount objective. sioc-journal.cnresearchgate.net Chiral acetals serve as powerful tools in this endeavor, enabling the construction of stereogenic centers with high precision. sioc-journal.cnresearchgate.net Their application is integral in the synthesis of a wide array of bioactive compounds, where the acetal moiety itself can be a key structural feature or a precursor to other functionalities. researchgate.netmdpi.comresearchgate.net The catalytic asymmetric synthesis of chiral acetals remains a challenging yet highly active area of research, as their inherent potential for racemization requires sophisticated catalyst design. sioc-journal.cn Consequently, the study of asymmetric acetals is not merely an academic exercise but a critical component of advancing fields such as medicinal chemistry and materials science. mdpi.comresearchgate.net

Research Rationale and Objectives for the Comprehensive Investigation of 1-Ethoxy-2-methyl-1-propoxypropane

The compound this compound stands as a specific example of a chiral, asymmetric dialkyl acetal. Its structure, derived from isobutyraldehyde (B47883), an ethoxy group, and a propoxy group, presents a stereogenic center at the acetal carbon. nih.gov Despite its well-defined structure, this compound has not been the subject of extensive research, leaving its specific properties and potential applications largely unexplored. The rationale for a comprehensive investigation into this compound stems from the broader significance of asymmetric acetals in chemical science. Such an investigation is driven by the potential to uncover novel chemical behavior, synthetic utility, or specific applications, for instance as a specialized solvent or a flavoring agent. ontosight.aieuropa.eueuropa.eu

A detailed scientific study of this compound would be guided by the following core objectives:

Development of Stereoselective Synthetic Routes: A primary goal would be to establish efficient and high-yielding methods for its synthesis. This includes developing catalytic asymmetric routes to access specific enantiomers of this compound, which is crucial for evaluating its potential in stereospecific applications.

Comprehensive Physicochemical Characterization: A thorough analysis of its physical and chemical properties is necessary. This involves determining experimental data for its boiling point, density, refractive index, and solvent properties, and comparing these with predicted values to build a complete profile of the compound.

Exploration of Chemical Reactivity: Investigating the reactivity of the acetal functional group and the influence of its asymmetric nature on reaction pathways would be a key research area. This includes studying its stability under various conditions and its utility as an intermediate for synthesizing other valuable organic molecules.

Evaluation of Potential Applications: Based on its structural characteristics and physicochemical properties, a further objective would be to explore its suitability for specific applications. Given that similar ether compounds are used as solvents and that this compound is listed as a flavoring substance in Europe, research could focus on quantifying its performance in these or other novel contexts. ontosight.aieuropa.eu

The systematic investigation of this compound would contribute valuable knowledge to the field of acetal chemistry and could potentially introduce a new compound with useful and specific properties for various scientific and industrial purposes.

Detailed Research Findings

Chemical and Physical Properties of this compound

Below is an interactive table summarizing the known and computed properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Synonyms | isobutyraldehyde ethyl propyl acetal; Propane, 1-ethoxy-2-methyl-1-propoxy- | nih.gov |

| Molecular Formula | C₉H₂₀O₂ | nih.gov |

| Molecular Weight | 160.25 g/mol | nih.gov |

| CAS Number | 238757-42-1 | nih.gov |

| Stereochemistry | Racemic | |

| Canonical SMILES | CCCOC(C(C)C)OCC | nih.gov |

| InChIKey | CTLMNNSGIIMNPA-UHFFFAOYSA-N | nih.gov |

| Computed XLogP3 | 2.7 | nih.gov |

| Topological Polar Surface Area | 18.5 Ų | nih.gov |

| Heavy Atom Count | 11 | nih.gov |

| Defined Stereocenter Count | 1 |

Compound Index

Structure

2D Structure

3D Structure

Properties

CAS No. |

238757-42-1 |

|---|---|

Molecular Formula |

C9H20O2 |

Molecular Weight |

160.25 g/mol |

IUPAC Name |

1-ethoxy-2-methyl-1-propoxypropane |

InChI |

InChI=1S/C9H20O2/c1-5-7-11-9(8(3)4)10-6-2/h8-9H,5-7H2,1-4H3 |

InChI Key |

CTLMNNSGIIMNPA-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(C(C)C)OCC |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 1 Ethoxy 2 Methyl 1 Propoxypropane

Direct Acetalization Reactions

Direct acetalization is a fundamental and widely employed method for the formation of acetals. This process involves the reaction of an aldehyde or ketone with alcohols in the presence of a catalyst. The formation of 1-ethoxy-2-methyl-1-propoxypropane through this route presents a unique challenge due to the need to incorporate two distinct alcohol molecules, ethanol (B145695) and 1-propanol (B7761284), onto the carbonyl carbon of 2-methylpropanal.

Aldehyde and Alcohol Substrate Reactivity Profiles (e.g., 2-methylpropanal with ethanol and 1-propanol)

The reactivity of the substrates—2-methylpropanal, ethanol, and 1-propanol—is a critical factor in the synthesis of this compound. 2-methylpropanal, an aldehyde, is generally more reactive than ketones towards nucleophilic attack due to less steric hindrance and the electron-donating nature of only one alkyl group. nist.govmdpi.com The carbonyl carbon in 2-methylpropanal is highly electrophilic and susceptible to attack by the oxygen nucleophiles of the alcohols.

The formation of the target mixed acetal (B89532) requires a sequential or competitive reaction of ethanol and 1-propanol with 2-methylpropanal. The relative reactivity of ethanol versus 1-propanol can influence the product distribution. Generally, smaller, less sterically hindered alcohols like ethanol exhibit higher reaction rates in acid-catalyzed acetalizations compared to larger alcohols like 1-propanol. This difference in reactivity can be exploited or may necessitate careful control of reaction conditions to achieve the desired mixed acetal.

The initial step in the reaction is the formation of a hemiacetal. libretexts.org This is a reversible reaction where one molecule of either ethanol or 1-propanol adds to the carbonyl group of 2-methylpropanal. Subsequently, under acidic conditions, the hydroxyl group of the hemiacetal is protonated and eliminated as a water molecule, forming a resonance-stabilized carbocation (an oxonium ion). libretexts.org This intermediate then reacts with the second alcohol molecule to form the final acetal.

To favor the formation of the mixed acetal, a stepwise approach is often preferred. This could involve reacting 2-methylpropanal with one of the alcohols first to form the corresponding hemiacetal or symmetrical acetal, followed by a transacetalization reaction with the second alcohol.

Catalytic Systems for Acetal Synthesis

The choice of catalyst is paramount in directing the acetalization reaction towards the desired product and achieving high yields. Both homogeneous and heterogeneous catalysts are employed in acetal synthesis, each with distinct advantages and disadvantages.

Traditional homogeneous acid catalysts such as sulfuric acid (H₂SO₄), hydrochloric acid (HCl), p-toluenesulfonic acid (p-TsOH), and phosphoric acid (H₃PO₄) are effective for acetal formation. nih.govmdpi.com These catalysts operate by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the alcohol. libretexts.org While effective in promoting the reaction, homogeneous catalysts can be corrosive, difficult to separate from the reaction mixture, and may lead to environmental concerns due to the need for neutralization and disposal of acidic waste. researchgate.net

To overcome the drawbacks of homogeneous catalysts, significant research has focused on the development and application of heterogeneous catalysts. researchgate.netmdpi.com Among these, acidic ion-exchange resins, such as those with sulfonic acid functional groups (e.g., Amberlyst-15), have proven to be highly effective for acetalization and etherification reactions. researchgate.netmdpi.comresearchgate.net These solid acid catalysts offer several advantages, including ease of separation from the reaction mixture, reusability, and reduced corrosivity. researchgate.net

Ion-exchange resins consist of a polymeric backbone, typically a styrene-divinylbenzene copolymer, functionalized with acid groups. researchgate.net The porous structure of these resins allows for the diffusion of reactants to the active sites within the polymer matrix. The acidic sites on the resin catalyze the acetalization reaction in a manner analogous to homogeneous acids. rsc.org The efficiency of these resins can be influenced by factors such as the degree of cross-linking, pore size, and the concentration of acid sites. mdpi.com

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous Acid | H₂SO₄, HCl, p-TsOH | High catalytic activity, low cost | Corrosive, difficult to separate, environmental concerns |

| Heterogeneous (Ion-Exchange Resins) | Amberlyst-15, Dowex | Easy separation, reusable, less corrosive | Potentially lower activity than homogeneous catalysts, mass transfer limitations |

| Novel Catalysts | Zeolites, Mesoporous Silicas | High selectivity, tunable properties | Higher cost, complex synthesis |

The quest for more efficient and selective catalysts has led to the exploration of novel materials. Zeolites, with their well-defined pore structures and tunable acidity, have been investigated as catalysts for acetal synthesis. researchgate.net Functionalized mesoporous silicas, offering high surface areas and accessible active sites, also show promise. researchgate.net The performance of these novel catalysts is evaluated based on several parameters, including conversion of the limiting reactant, selectivity towards the desired acetal, and stability over multiple reaction cycles. The development of catalysts that can facilitate the one-pot synthesis of mixed acetals with high selectivity remains an active area of research.

Reaction Condition Optimization: Temperature, Pressure, and Stoichiometry

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of this compound. Key parameters that are typically manipulated include temperature, pressure, and the stoichiometry of the reactants.

Temperature: Acetalization reactions are generally favored by moderate temperatures. Higher temperatures can increase the reaction rate but may also promote side reactions, such as the formation of ethers or dehydration of the alcohols. For acetalization using ion-exchange resins, temperatures are often kept within a range that ensures the stability of the resin (e.g., up to 120-150 °C for some sulfonic resins). mdpi.com

Pressure: The reaction is often carried out at atmospheric pressure. However, in some cases, applying a vacuum can be beneficial to remove water, a byproduct of the reaction. Since acetal formation is a reversible equilibrium reaction, the removal of water shifts the equilibrium towards the product side, thereby increasing the yield of the acetal. libretexts.org

Stoichiometry: The molar ratio of the reactants plays a significant role in determining the product distribution. To synthesize the mixed acetal, a carefully controlled stoichiometry of 2-methylpropanal, ethanol, and 1-propanol is required. An excess of the alcohols is often used to drive the reaction towards completion. researchgate.net When aiming for a mixed acetal, a sequential addition of the alcohols can be a viable strategy. For instance, reacting 2-methylpropanal with one equivalent of the first alcohol before introducing the second can enhance the formation of the desired mixed product.

The optimization of these conditions is often performed using statistical methods, such as response surface methodology, to identify the ideal combination of parameters that maximizes the yield of this compound.

| Parameter | Effect on Reaction | Typical Range/Strategy |

| Temperature | Affects reaction rate and side reactions | 25-120 °C |

| Pressure | Can be used to remove water and shift equilibrium | Atmospheric or vacuum |

| Stoichiometry | Influences product distribution | Excess of alcohols, sequential addition |

Alternative Synthetic Pathways to Asymmetric Acetal Structures

Direct synthesis of this compound is not widely documented, necessitating an exploration of alternative and analogous synthetic strategies for asymmetric acetals.

Transacetalization Reactions with Related Compounds

Transacetalization is a powerful method for the synthesis of asymmetric acetals. This acid-catalyzed reaction involves the exchange of an alkoxy group of an existing acetal with a different alcohol. For the synthesis of this compound, a potential transacetalization route could involve the reaction of 1,1-diethoxy-2-methylpropane with propanol (B110389), or 1,1-dipropoxy-2-methylpropane with ethanol, in the presence of an acid catalyst.

The reaction equilibrium can be driven towards the desired asymmetric acetal by using a large excess of the exchanging alcohol or by removing one of the byproducts. Chiral phosphoric acids have been shown to be highly effective catalysts for enantioselective transacetalization, which could be relevant if a specific stereoisomer of this compound were desired. nih.govacs.orgacs.org The reaction generally proceeds under mild conditions, which helps to minimize side reactions. acs.org

A key challenge in transacetalization is controlling the reaction to prevent the formation of a statistical mixture of symmetric and asymmetric acetals. The use of specific catalysts and careful control of reaction conditions are paramount to achieving high selectivity for the desired asymmetric product. mdpi.com

Multi-component Reactions Leading to Acetal Frameworks

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer an efficient approach to complex molecular architectures. frontiersin.org While direct MCRs for this compound are not described, the principles of MCRs can be applied to construct the acetal framework.

For instance, a hypothetical MCR could involve the reaction of isobutyraldehyde (B47883), ethanol, and propanol under acidic conditions. However, controlling the chemoselectivity to favor the formation of the desired asymmetric acetal over the two corresponding symmetric acetals would be a significant challenge.

More complex MCRs have been developed for the synthesis of various heterocyclic and polyfunctional compounds, sometimes involving ketene (B1206846) S,S-acetals as key building blocks. acs.orgacs.orgnih.gov These reactions proceed through a cascade of events, such as Knoevenagel condensation followed by Michael additions, to build complex structures with high diastereoselectivity. acs.orgnih.gov The adaptation of such strategies to the simpler framework of an acyclic asymmetric acetal would require significant methodological development.

Investigation of Modified Etherification Syntheses for Acetal Precursors (e.g., Williamson Ether Synthesis on branched alcohols)

The synthesis of the ether precursors is fundamental to many acetal synthesis strategies. The Williamson ether synthesis is a classic and versatile method for preparing both symmetrical and asymmetrical ethers via an SN2 reaction between an alkoxide and an alkyl halide. masterorganicchemistry.comkhanacademy.orgvaia.comaskfilo.comvedantu.com

To synthesize the potential precursors for this compound, such as 1-ethoxy-2-methylpropane (B1580936) or 1-propoxy-2-methylpropane, the Williamson synthesis could be employed. For example, sodium isobutoxide could be reacted with ethyl bromide to form 1-ethoxy-2-methylpropane.

However, the Williamson ether synthesis has limitations, particularly with sterically hindered substrates. vedantu.comrsc.org Since 2-methylpropanol is a branched alcohol, the corresponding alkoxide is a strong base, which can lead to competing elimination reactions (E2) when reacting with secondary or tertiary alkyl halides. masterorganicchemistry.comyoutube.com To favor substitution, a primary alkyl halide should be used.

Recent advancements have focused on overcoming the limitations of the Williamson synthesis for more sterically demanding ethers. Redox strategies and the use of different catalytic systems are being explored to facilitate the synthesis of highly branched ethers. rsc.org

The following table outlines potential Williamson ether synthesis routes for the precursor ethers of this compound:

| Target Ether | Alkoxide | Alkyl Halide | Potential Issues |

| 1-Ethoxy-2-methylpropane | Sodium 2-methylpropoxide | Ethyl halide | Favorable (Primary halide) |

| 1-Ethoxy-2-methylpropane | Sodium ethoxide | 1-halo-2-methylpropane | Favorable (Primary halide) |

| 1-Propoxy-2-methylpropane | Sodium 2-methylpropoxide | Propyl halide | Favorable (Primary halide) |

| 1-Propoxy-2-methylpropane | Sodium propoxide | 1-halo-2-methylpropane | Favorable (Primary halide) |

Advanced Separation and Purification Techniques for Acetal Products

The purification of the final acetal product is a critical step, especially when synthetic routes yield mixtures of symmetric and asymmetric acetals, or when unreacted starting materials and byproducts are present.

Distillation is a primary method for the purification of acetals, leveraging differences in boiling points. google.com For a mixture containing this compound and the corresponding symmetric acetals (1,1-diethoxy-2-methylpropane and 1,1-dipropoxy-2-methylpropane), fractional distillation would be necessary. The efficiency of the separation would depend on the boiling point differences between these components.

In cases where distillation is insufficient, other techniques may be required. For instance, preparative gas chromatography could be used for high-purity separations on a laboratory scale.

Impurities such as water, alcohols, and aldehydes can interfere with certain applications of acetals and must be removed. google.com Treatment with alkali metals in the presence of a phase transfer catalyst has been used to purify acetals by reacting with these impurities, which can then be removed by distillation. google.com For cyclic ketene acetals, distillation in the presence of an amine and in the substantial absence of oxygen has been shown to be an effective purification method that prevents decomposition and polymerization. google.com

The table below summarizes various purification techniques and their applicability to acetal products.

| Purification Technique | Principle | Applicability to Acetals | References |

| Fractional Distillation | Separation based on boiling point differences. | Primary method for separating acetal mixtures and removing volatile impurities. | google.com |

| Azeotropic Distillation | Used to separate mixtures that form azeotropes, often for water removal. | Can be used to remove water formed during acetal synthesis. | researchpublish.com |

| Extractive Distillation | A solvent is added to alter the relative volatilities of the components. | Potentially useful if boiling points of acetal mixtures are very close. | nih.gov |

| Adsorption | Impurities are selectively adsorbed onto a solid agent. | Can remove polar impurities like water and alcohols. | researchpublish.com |

| Chemical Treatment | Impurities are chemically converted to species that are easier to separate. | Reaction with alkali metals to remove water and alcohols. | google.com |

Reaction Chemistry and Mechanistic Elucidation of 1 Ethoxy 2 Methyl 1 Propoxypropane

Hydrolysis and Chemical Stability Under Controlled Conditions

The hydrolysis of acetals, including 1-ethoxy-2-methyl-1-propoxypropane, is a reaction of significant interest in organic chemistry. Generally, acetals exhibit stability under basic conditions but readily undergo hydrolysis to their corresponding aldehydes or ketones and alcohols in the presence of an acid catalyst. nih.govorgoreview.comnii.ac.jp This process is reversible, and to drive the reaction towards hydrolysis, a large excess of water is typically employed. chemistrysteps.com

Acid-Catalyzed Hydrolysis Mechanisms and Kinetics

The acid-catalyzed hydrolysis of an acetal (B89532) proceeds through a multi-step mechanism. chemistrysteps.comyoutube.com The reaction is initiated by the protonation of one of the alkoxy groups by an acid catalyst, which converts the alkoxy group into a good leaving group (an alcohol). chemistrysteps.compearson.com Subsequently, the other oxygen atom facilitates the departure of the protonated alkoxy group, leading to the formation of a resonance-stabilized oxonium ion intermediate. chemistrysteps.com This formation of the carboxonium ion is often considered the rate-determining step of the hydrolysis process. nih.govbeilstein-journals.org

The kinetics of acetal hydrolysis are typically first-order with respect to the hydronium ion concentration in acidic solutions. beilstein-journals.org The rate of hydrolysis is influenced by the structure of the acetal, with factors such as the electron-donating or electron-withdrawing nature of substituents affecting the stability of the intermediate carboxonium ion. beilstein-journals.orgacs.org For instance, electron-withdrawing groups can stabilize the acetal, leading to a slower hydrolysis rate. beilstein-journals.org

Influence of pH and Solvent Systems on Acetal Stability

The stability of acetals is highly dependent on the pH of the medium. They are generally stable in neutral and basic environments but hydrolyze readily under acidic conditions. nih.govtugraz.at The rate of hydrolysis increases with decreasing pH (i.e., increasing acidity). nih.govwhiterose.ac.uk Studies have shown a significant difference in the half-life of acetals under different acidic conditions, with hydrolysis being much faster in the presence of a stronger acid like trifluoroacetic acid (TFA) compared to a buffered solution at pH 5. nih.govacs.org

The solvent system also plays a crucial role in the stability of acetals. The polarity of the solvent can affect the rate of hydrolysis. beilstein-journals.org For example, the hydrolysis of certain acetals has been observed to be slower in less polar solvents like dioxane compared to more polar aqueous solutions. beilstein-journals.org The ratio of organic solvent to water can also impact the degradation rate, with a higher water content generally favoring hydrolysis. whiterose.ac.uk

Transacetalization Reactivity with Diverse Alcohol and Aldehyde Substrates

Transacetalization is a chemical reaction where an acetal reacts with an alcohol or an aldehyde to form a new acetal. This process involves the exchange of the alkoxy groups of the original acetal with those from the reacting alcohol, or the exchange of the aldehyde/ketone moiety. msu.eduresearchgate.net The reaction is typically acid-catalyzed and is an equilibrium process. msu.edu

In the context of this compound, it can undergo transacetalization with various alcohols. For example, reaction with an excess of a different alcohol, say butanol, in the presence of an acid catalyst would lead to the formation of new acetals where the ethoxy and/or propoxy groups are replaced by butoxy groups. Similarly, reaction with a diol can lead to the formation of a cyclic acetal. msu.edu

Transacetalization can also occur with other aldehydes or ketones. This is essentially a reversible reaction where the equilibrium can be shifted by controlling the reaction conditions, such as the concentration of the reactants. google.com This reactivity is utilized in various synthetic applications, including the formation of different acetals or for the protection of diols. researchgate.net

Specific Reactions Involving Cleavage or Transformation of Alkoxy Groups

The primary reaction involving the cleavage of alkoxy groups in this compound is its acid-catalyzed hydrolysis, which breaks the carbon-oxygen bonds of the alkoxy groups to form isobutyraldehyde (B47883), ethanol (B145695), and propanol (B110389). orgoreview.comchemistrysteps.com

Beyond simple hydrolysis, the alkoxy groups can be subject to other transformations. For instance, in the presence of Lewis acids, acetals can undergo nucleophilic substitution reactions. nii.ac.jp The choice of the nucleophile and the reaction conditions can lead to the selective cleavage and substitution of one of the alkoxy groups. The stereochemical outcome of such reactions can be influenced by factors like the nature of the Lewis acid and the substrate itself. nii.ac.jp

Furthermore, the cleavage of acetals can be achieved under various conditions using different reagents to yield the parent carbonyl compound and alcohols. organic-chemistry.org These deprotection methods are crucial in synthetic organic chemistry where acetals are used as protecting groups for aldehydes and ketones. libretexts.orgorganic-chemistry.org The choice of deprotection reagent can allow for chemoselective cleavage in the presence of other functional groups. organic-chemistry.org

Mechanistic Investigations Utilizing Isotopic Labeling and Kinetic Isotope Effects

Isotopic labeling is a powerful tool for elucidating the mechanisms of chemical reactions, including acetal hydrolysis. cdnsciencepub.comnih.gov By using isotopically labeled reactants, such as water enriched with oxygen-18 (H₂¹⁸O), the origin of the oxygen atoms in the products can be traced. In the hydrolysis of acetals, studies using ¹⁸O-labeled water have shown that the oxygen from the water is incorporated into the resulting aldehyde or ketone, while the oxygen atoms of the alkoxy groups remain in the alcohol products. This provides strong evidence that the carbon-oxygen bond between the acetal carbon and the alkoxy oxygen is cleaved during the reaction. cdnsciencepub.com

Kinetic isotope effects (KIEs) provide further insight into the transition state of the rate-determining step. iaea.orgacs.orgosti.gov The KIE is the ratio of the rate constant of a reaction with a light isotope to the rate constant with a heavy isotope (e.g., kH/kD). In acid-catalyzed acetal hydrolysis, secondary deuterium (B1214612) isotope effects have been studied by comparing the reaction rates of deuterated and non-deuterated substrates. iaea.orgosti.gov These studies have helped to confirm the formation of a carbocation-like transition state. The magnitude of the solvent isotope effect (kH₂O/kD₂O) can also provide information about the role of the solvent and the nature of the proton transfer in the transition state. rsc.orgrsc.org For instance, a significant solvent isotope effect can suggest that proton transfer is involved in the rate-determining step. rsc.org The study of KIEs in different solvent systems can also reveal changes in the reaction mechanism, such as a shift from a stepwise to a concerted pathway. iaea.orgosti.gov

Advanced Spectroscopic and Chromatographic Characterization of 1 Ethoxy 2 Methyl 1 Propoxypropane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule.

The proton on the central acetal (B89532) carbon (CH) would appear as a doublet, due to coupling with the adjacent proton of the isobutyl group, in the range of 4.5-4.8 ppm.

The methylene (B1212753) protons (CH2) of the ethoxy and propoxy groups adjacent to the oxygen atoms would be diastereotopic and are predicted to appear as complex multiplets between 3.3 and 3.7 ppm.

The methine proton (CH) of the isobutyl group is expected to be a multiplet around 1.8-2.0 ppm.

The methyl protons (CH3) of the ethoxy and propoxy groups would resonate as triplets at approximately 1.1-1.2 ppm and 0.9-1.0 ppm, respectively.

The two methyl groups of the isobutyl moiety would appear as doublets in the range of 0.8-1.0 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

The acetal carbon (CH) is expected to have a chemical shift in the range of 100-110 ppm.

The methylene carbons (CH2) of the ethoxy and propoxy groups are predicted to appear between 60 and 70 ppm.

The carbons of the isobutyl group would be found in the aliphatic region, with the methine carbon (CH) around 30-35 ppm and the methyl carbons (CH3) between 15 and 20 ppm.

The methyl carbons of the ethoxy and propoxy groups are expected to resonate at approximately 15 ppm and 10 ppm, respectively.

Predicted ¹H and ¹³C NMR Data

| Assignment | ¹H Chemical Shift (ppm, Predicted) | Multiplicity | ¹³C Chemical Shift (ppm, Predicted) |

|---|---|---|---|

| Acetal CH | 4.65 | Doublet | 105.0 |

| O-CH₂ (Ethoxy) | 3.55 | Multiplet | 64.0 |

| O-CH₂ (Propoxy) | 3.45 | Multiplet | 69.0 |

| CH₂ (Propoxy) | 1.60 | Multiplet | 23.0 |

| CH (Isobutyl) | 1.90 | Multiplet | 32.0 |

| CH₃ (Ethoxy) | 1.15 | Triplet | 15.5 |

| CH₃ (Propoxy) | 0.95 | Triplet | 10.5 |

2D NMR experiments are crucial for confirming the structural assignment of 1-ethoxy-2-methyl-1-propoxypropane.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For instance, the acetal proton would show a cross-peak with the methine proton of the isobutyl group. The methylene protons of the ethoxy group would show a correlation with the methyl protons of the same group, and similarly for the propoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal to its corresponding carbon signal, for example, the acetal proton at ~4.65 ppm to the acetal carbon at ~105.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would include the acetal proton showing cross-peaks to the carbons of the ethoxy and propoxy groups, as well as the carbons of the isobutyl group, thus confirming the connectivity around the central acetal core.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques for Functional Group Identification

IR and Raman spectroscopy are used to identify the functional groups present in a molecule by observing its vibrational modes.

IR Spectroscopy: The most prominent feature in the IR spectrum of this compound would be the strong C-O stretching vibrations of the ether linkages, expected in the region of 1050-1150 cm⁻¹. The spectrum would also show C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1370-1470 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C-H stretching and bending vibrations would also be visible. The C-O-C symmetric stretching vibrations are expected to be Raman active.

Predicted Vibrational Spectroscopy Data

| Vibrational Mode | IR Frequency (cm⁻¹, Predicted) | Raman Shift (cm⁻¹, Predicted) | Intensity |

|---|---|---|---|

| C-H Stretch (sp³) | 2850-2980 | 2850-2980 | Strong (IR), Strong (Raman) |

| C-H Bend | 1370-1470 | 1370-1470 | Medium (IR), Medium (Raman) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. The molecular weight of this compound is 160.25 g/mol . nih.gov

HRMS would be used to determine the exact mass of the molecular ion. For C9H20O2, the predicted monoisotopic mass is 160.14633 Da. uni.lu This high-resolution measurement would confirm the elemental composition of the molecule.

MS/MS involves the fragmentation of a selected ion to gain further structural information. The fragmentation of the molecular ion of this compound would likely proceed through cleavage of the C-O bonds and the C-C bonds of the alkyl chains. Common fragmentation pathways for acetals include the loss of an alkoxy group to form a stable oxonium ion.

Predicted MS/MS Fragmentation

| Precursor Ion (m/z) | Fragment Ion (m/z) | Predicted Lost Neutral Fragment |

|---|---|---|

| 161.15 [M+H]⁺ | 115.11 | C₂H₅OH (Ethanol) |

| 161.15 [M+H]⁺ | 101.09 | C₃H₇OH (Propanol) |

| 161.15 [M+H]⁺ | 87.08 | C₄H₉CHO (Isobutyraldehyde) |

| 115.11 | 87.08 | C₂H₄ (Ethene) |

Chromatographic Method Development for Analysis and Purity Assessment

The analysis and purity assessment of this compound, an acetal compound, relies heavily on chromatographic techniques. These methods are essential for separating the compound from starting materials, byproducts, or impurities, and for its quantification in various matrices.

Gas Chromatography (GC) for Quantitative and Qualitative Analysis

Gas chromatography (GC) is a primary technique for the analysis of volatile compounds like this compound. It is adept at both identifying (qualitative) and measuring the amount (quantitative) of the compound, as well as assessing its purity.

Qualitative Analysis Qualitative identification in GC is based on the retention time (t_R), which is the characteristic time it takes for a compound to travel through the chromatographic column from injection to detection. For a given set of constant experimental parameters (e.g., column type, temperature program, carrier gas flow rate), the retention time of this compound is a consistent and identifiable value. Confirmation of identity often requires analysis on a second, dissimilar column to ensure that no co-elution with other compounds is occurring. epa.govepa.gov

Quantitative Analysis For quantitative analysis, a Flame Ionization Detector (FID) is commonly employed due to its high sensitivity to hydrocarbons and a wide linear range. aalto.firesearchgate.net The area under the chromatographic peak is directly proportional to the amount of the compound that has passed through the detector. To achieve high accuracy and precision, a calibration curve is constructed by analyzing standards of known concentration. The use of an internal standard, a compound with similar chemical properties added in a constant amount to all samples and standards, is a common practice to correct for variations in injection volume and instrument response. epa.gov Purity assessment is achieved by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Highly pure reference substances, typically with an assay greater than 99.5%, are used for calibration and method validation. pure-synth.com

Method Development The development of a robust GC method involves optimizing several parameters to achieve good resolution, symmetric peak shape, and a reasonable analysis time.

Column Selection : Capillary columns with a stationary phase of mid-polarity are generally suitable for the analysis of ethers and acetals. Phases such as those containing cyanopropylphenyl or nitroterephthalic acid-modified polyethylene (B3416737) glycol (like FFAP) are effective choices. nih.govrestek.com For example, an Rxi-1301Sil MS column, which has a cyanopropylphenyl-based phase, offers good resolution for isomers and can significantly reduce run times. restek.com

Temperature Program : A temperature gradient is typically used, starting at a lower temperature to resolve any volatile impurities and then ramping to a higher temperature to elute the main compound and any less volatile components in a timely manner. aalto.finih.gov A final hold at a high temperature ensures that all components are eluted from the column before the next injection. restek.com

Injector and Detector Conditions : The injector temperature is set high enough to ensure rapid vaporization of the sample without causing thermal degradation. The FID detector is maintained at a high temperature (e.g., 250-300 °C) to prevent condensation and ensure efficient ionization.

Table 1: Illustrative Gas Chromatography (GC-FID) Parameters for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) |

| Column | Cyanopropylphenyl-based capillary column (e.g., Rxi-1301Sil MS or similar) |

| Column Dimensions | 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness restek.com |

| Carrier Gas | Helium or Hydrogen, 1.0 mL/min constant flow nih.gov |

| Oven Program | Initial: 50 °C, hold for 2 min; Ramp: 15 °C/min to 240 °C; Hold: 5 min |

| Injector | Split/Splitless type, 250 °C |

| Injection Volume | 1 µL |

| Detector | Flame Ionization Detector (FID), 280 °C |

Coupling Gas Chromatography with Mass Spectrometry (GC-MS)

For unambiguous identification, especially in complex mixtures or for trace-level analysis, coupling gas chromatography with mass spectrometry (GC-MS) is the definitive method. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides detailed structural information for each component as it elutes from the column.

Ionization and Fragmentation In a typical GC-MS system, molecules eluting from the GC column enter the ion source of the mass spectrometer, where they are bombarded with high-energy electrons (typically 70 eV in Electron Ionization or EI mode). uni-saarland.de This process creates a positively charged molecular ion (M+•) and a series of fragment ions. The molecular ion peak for aliphatic ethers and acetals is often weak or entirely absent because the initial energy of ionization is sufficient to cause immediate fragmentation. blogspot.comwhitman.edu

The fragmentation pattern is highly characteristic of the molecule's structure. For acetals like this compound, the primary fragmentation pathways involve the cleavage of the C-O bonds, as the resulting positive charge can be stabilized by the adjacent oxygen atom, forming a stable oxonium ion. blogspot.comlibretexts.org

The principal fragmentation mechanisms for this compound are predicted to be:

Loss of an Alkoxy Radical : The most characteristic cleavage for acetals is the loss of one of the alkoxy groups (ethoxy or propoxy) to form a stable oxonium ion. This results in the largest and most significant peaks in the mass spectrum.

Loss of a propoxy radical (•OCH2CH2CH3, mass 59) yields an oxonium ion at a mass-to-charge ratio (m/z) of 101.

Loss of an ethoxy radical (•OCH2CH3, mass 45) yields an oxonium ion at m/z 115.

Alpha-Cleavage : Cleavage of the C-C bond alpha to the oxygen atoms can also occur, leading to the loss of the isopropyl group (•CH(CH3)2, mass 43) to produce a fragment at m/z 117.

Further Fragmentation : The initial fragment ions can undergo further decomposition, leading to smaller, common fragments such as the propyl cation (m/z 43), the ethyl cation (m/z 29), and various other hydrocarbon and oxygen-containing ions.

The resulting mass spectrum serves as a chemical "fingerprint," which can be compared against spectral libraries (like NIST/EPA/NIH) for positive identification. whitman.edu For quantitative purposes, the instrument can be operated in selected ion monitoring (SIM) mode, where the detector only monitors a few characteristic ions of the target compound, providing significantly enhanced sensitivity and selectivity. conicet.gov.ar

Table 2: Predicted Major Ions in the Electron Ionization (EI) Mass Spectrum of this compound

| m/z (Mass-to-Charge Ratio) | Predicted Ion Structure | Fragmentation Pathway |

|---|---|---|

| 160 | [C9H20O2]+• | Molecular Ion (M+•) - Expected to be very weak or absent blogspot.comwhitman.edu |

| 115 | [M - •OCH2CH2CH3]+ | Loss of propoxy radical |

| 101 | [M - •OCH2CH3]+ | Loss of ethoxy radical |

| 73 | [CH(OCH2CH3)]+ | Cleavage of the C-C bond between the acetal carbon and the isopropyl group |

| 59 | [CH3CH2CH2O]+ | Propoxy fragment |

| 45 | [CH3CH2O]+ | Ethoxy fragment |

| 43 | [CH(CH3)2]+ or [C3H7]+ | Isopropyl or propyl fragment |

| 29 | [CH3CH2]+ | Ethyl fragment |

Computational Chemistry and Theoretical Modeling of 1 Ethoxy 2 Methyl 1 Propoxypropane

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are fundamental in elucidating the three-dimensional structure and electronic properties of 1-ethoxy-2-methyl-1-propoxypropane. These methods offer a detailed view of the molecule's geometry and energy landscape.

Table 1: Predicted Geometrical Parameters for this compound based on DFT Studies of Analogous Acetals

| Parameter | Predicted Value Range | Description |

| C-O (acetal) Bond Length | 1.41 - 1.43 Å | The length of the bonds between the central carbon and the two oxygen atoms. |

| C-C Bond Length | 1.52 - 1.54 Å | The typical length for single carbon-carbon bonds within the alkyl chains. |

| O-C-O Bond Angle | 108° - 112° | The angle around the central acetal (B89532) carbon, influenced by the steric bulk of the attached groups. |

| C-O-C Bond Angle | 110° - 115° | The angle within the ether linkages. |

Note: These values are estimations based on DFT calculations of similar acetals and ethers and are subject to variation based on the specific computational method and basis set used.

The conformational landscape of this compound is complex due to the rotational freedom around several single bonds. A potential energy surface (PES) mapping would identify the various stable conformers and the energy barriers between them. Studies on similar molecules, like diethyl ether, have shown the existence of multiple stable conformers, such as the trans-trans (TT) and trans-gauche (TG) forms. researchgate.net

For this compound, the rotation around the C-O bonds of the ethoxy and propoxy groups, as well as the C-C bonds within these alkyl chains and the isopropyl group, would lead to a variety of spatial arrangements. The most stable conformers would be those that minimize steric hindrance and optimize stabilizing interactions, such as hyperconjugation. The relative energies of these conformers, calculated from the PES, would determine their population distribution at a given temperature.

Reaction Pathway Prediction and Transition State Characterization

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including the formation (acetalization) and breakdown (hydrolysis) of acetals.

The acid-catalyzed hydrolysis of acetals is a well-studied reaction, and computational simulations have provided detailed mechanistic insights. osti.govresearchgate.net The generally accepted mechanism for acyclic acetals proceeds through a series of steps initiated by the protonation of one of the ether oxygens. chemistrysteps.com This is followed by the departure of the corresponding alcohol molecule to form a resonance-stabilized oxocarbenium ion intermediate. Subsequent nucleophilic attack by a water molecule and final deprotonation yields a hemiacetal, which can then hydrolyze further to the corresponding aldehyde (isobutyraldehyde) and alcohol (ethanol and propanol).

Computational studies on acetal hydrolysis typically focus on locating the transition states for each elementary step. cdnsciencepub.com These calculations can determine the activation energies, providing a quantitative measure of the reaction rate. For this compound, simulation of the hydrolysis mechanism would involve modeling the interaction with a hydronium ion in an aqueous environment. The stability of the intermediate oxocarbenium ion is crucial, and it is influenced by the electronic effects of the attached alkyl groups.

Conversely, the acetalization reaction, the formation of this compound from isobutyraldehyde (B47883), ethanol (B145695), and propanol (B110389) under acidic conditions, can also be modeled. Theoretical studies on acetalization reactions have detailed the formation of hemiacetal and subsequently acetal, identifying key intermediates and transition states. eudl.eukyoto-u.ac.jp

Computational modeling can predict the structures and relative stabilities of reaction intermediates. In the hydrolysis of this compound, the key intermediate is the oxocarbenium ion. The stability of this cation is enhanced by the electron-donating nature of the adjacent alkyl groups.

Furthermore, these simulations can shed light on reaction selectivity. For instance, in the formation of this mixed acetal, the reaction could potentially yield different products. Computational analysis of the reaction pathways can help predict which products are kinetically and thermodynamically favored. The study of transition state geometries can also explain stereoselectivity in reactions involving chiral acetals. pku.edu.cn

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Compounds

QSPR and QSAR models are statistical tools that correlate the chemical structure of compounds with their physical properties or biological activities, respectively. While no specific models for this compound were found, studies on related ethers and acetals are informative.

QSPR models have been successfully developed to predict properties like the boiling points of aliphatic ethers. jcchems.com These models typically use topological indices and other molecular descriptors to build a mathematical relationship with the property of interest. For this compound, a QSPR model could estimate its boiling point, density, and other physicochemical properties based on its structural features. Such models often rely on descriptors calculated from the molecular graph or through quantum chemical methods. dtu.dkacs.org

QSAR studies have been conducted on polyhalogenated ethers to understand their anesthetic action. nih.govresearchgate.net These studies identify molecular fragments and properties that contribute positively or negatively to the anesthetic effect. Although this compound is not a halogenated ether, these studies demonstrate the utility of QSAR in predicting biological activity based on molecular structure. If this compound were to be investigated for a specific biological application, a QSAR approach could be employed by comparing it to a series of structurally similar compounds with known activities. The development of such models often involves calculating a wide range of descriptors, including constitutional, topological, and quantum-chemical parameters.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems, providing detailed insights into solvent effects and intermolecular interactions at an atomic level. acs.orgrsc.org For this compound, MD simulations can elucidate its conformational dynamics, solvation structure, and interactions with various solvent environments, which are crucial for understanding its physical properties and applications as a solvent or additive. ontosight.ai

MD simulations of ethers, such as this compound, typically involve placing a model of the molecule within a simulated box of solvent molecules. The interactions between all atoms are described by a force field, and the classical equations of motion are integrated over time to generate a trajectory of the system's evolution. Analysis of this trajectory reveals both static and dynamic properties of the solvated ether.

Solvent Effects on Conformation and Dynamics:

The surrounding solvent can significantly influence the conformational preferences and dynamic behavior of flexible molecules like this compound. aip.org Solvents with different polarities can stabilize different conformers of the ether through varying electrostatic and van der Waals interactions. For instance, in polar solvents like water or ethanol, hydrogen bonding can occur between the solvent and the ether oxygen atoms, influencing the rotational barriers of the C-O bonds. nih.gov In non-polar solvents such as n-heptane, dispersion forces will be the dominant interaction, potentially favoring more compact conformations.

MD simulations can quantify these effects by calculating the potential of mean force (PMF) along specific dihedral angles of the this compound molecule. The resulting free energy landscape reveals the most stable conformers in a given solvent and the energy barriers for transitions between them.

Illustrative Conformational Analysis in Different Solvents:

| Solvent | Dominant Conformer (Dihedral Angle O-C-C-O) | Relative Population (%) |

| Water | Gauche | 65 |

| Anti | 35 | |

| n-Heptane | Anti | 55 |

| Gauche | 45 | |

| Ethanol | Gauche | 60 |

| Anti | 40 |

Note: This data is illustrative and based on expected behavior for ethers in different solvent environments.

Intermolecular Interactions:

The primary intermolecular interactions involving this compound are dipole-dipole interactions, due to the polar C-O ether bonds, and weaker van der Waals forces. In protic solvents, the ether oxygen atoms can act as hydrogen bond acceptors. MD simulations allow for a detailed analysis of these interactions through tools like the radial distribution function (RDF), g(r), which describes the probability of finding a solvent atom at a certain distance from an atom in the solute molecule.

The RDF between the ether oxygen atoms of this compound and the hydrogen atoms of a protic solvent like water or ethanol would show a sharp peak at a short distance (typically around 1.8-2.0 Å), indicative of hydrogen bonding. rsc.org The coordination number, obtained by integrating the RDF, provides the average number of solvent molecules in the first solvation shell.

Illustrative Radial Distribution Function Peak Data:

The following table presents hypothetical peak positions from RDF analysis to illustrate the intermolecular interactions of the ether oxygen atom in different solvents.

| Solvent | Interaction Pair | First Peak Position (Å) | Coordination Number |

| Water | O(ether)...H(water) | 1.9 | 2.1 |

| Ethanol | O(ether)...H(hydroxyl) | 2.0 | 1.8 |

| Chloroform | O(ether)...H(chloroform) | 2.2 | 1.5 |

| n-Heptane | O(ether)...C(heptane) | 3.5 | 5.2 |

Note: This data is for illustrative purposes to demonstrate the type of insights gained from MD simulations of ethers.

These simulations can also reveal the formation of solvent "cages" around the solute molecule and the timescale of solvent exchange between the first solvation shell and the bulk solvent. This information is critical for understanding transport properties, such as diffusion and viscosity, as well as the kinetics of reactions in which this compound might participate. The use of advanced machine learning models in conjunction with MD simulations is an emerging area that can accelerate the prediction of solvent effects on molecular properties and reactions. nih.gov

Advanced Applications and Future Research Trajectories

Role of 1-Ethoxy-2-methyl-1-propoxypropane as a Versatile Synthetic Intermediate in Organic Synthesis

In the realm of organic synthesis, acetals such as this compound serve as crucial protecting groups for carbonyl functionalities. scirp.orgontosight.ai The inherent stability of the acetal (B89532) group under neutral and basic conditions allows for chemical modifications at other sites of a complex molecule without affecting the carbonyl group. The protection of an aldehyde or ketone as an acetal is a common strategy in multi-step syntheses. scirp.org

While specific documented uses of this compound as a synthetic intermediate are not extensively reported in publicly available literature, its structure suggests its utility in this capacity. The acetal can be hydrolyzed under acidic conditions to regenerate the original isobutyraldehyde (B47883), along with ethanol (B145695) and propanol (B110389). This reactivity makes it a potentially valuable tool for chemists. For instance, in the synthesis of complex natural products or pharmaceuticals where an isobutyraldehyde moiety is required at a later stage, this compound could be used to introduce this functionality in a protected form.

Furthermore, the presence of ethoxy and propoxy groups could offer subtle differences in reactivity and solubility compared to more common acetals like dimethoxymethane (B151124) or diethoxymethane, potentially providing advantages in specific synthetic contexts. Research into the specific applications of this compound as a protecting group and as a building block in more complex molecular architectures represents a promising avenue for future investigations in organic synthesis.

Development of Green Chemistry Approaches for Acetal Synthesis and Utilization

The traditional synthesis of acetals often involves the use of strong acid catalysts, which can lead to environmental concerns and difficult purification procedures. mdpi.com In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for acetal synthesis. These approaches aim to use environmentally benign catalysts, reduce waste, and improve energy efficiency.

Several innovative catalytic systems have been developed for acetalization reactions, which could be applied to the synthesis of this compound. These include:

Heterogeneous Catalysts: Solid acid catalysts offer significant advantages over their homogeneous counterparts, such as ease of separation and reusability. scirp.org Examples of effective heterogeneous catalysts for acetal synthesis include:

Silicotungstic acid modified Bentonite (STA-Ben), which has demonstrated high efficiency and reusability in the synthesis of various acetal derivatives. scirp.org

Ammonium salts supported on silica, providing a tunable and efficient catalytic system. mdpi.com

Metal-loaded nanosponges, such as those containing zinc or copper, which can catalyze the reaction with high conversion and selectivity. mdpi.comnih.gov

8-Hydroxy-2-methylquinoline-modified H4SiW12O40, a reusable organic-inorganic hybrid catalyst. rsc.orgrsc.org

Photo-organocatalysis: This emerging field utilizes light and an organic catalyst to drive chemical reactions. A photo-organocatalytic protocol for acetalization using thioxanthenone as the photocatalyst and household lamps as the light source has been developed, offering a mild and green alternative. rsc.org

These green synthetic methods, summarized in the table below, pave the way for more sustainable production of this compound and other acetals, minimizing the environmental impact of their synthesis.

| Catalytic System | Catalyst Type | Key Advantages |

| Silicotungstic acid modified Bentonite (STA-Ben) | Heterogeneous | High efficiency, reusability, environmentally benign. scirp.org |

| Ammonium Salts on Silica | Heterogeneous | Tunable acidity, good performance. mdpi.com |

| Zinc- and Copper-Loaded Nanosponges | Heterogeneous | High conversion and selectivity, recyclable. mdpi.comnih.gov |

| 8-Hydroxy-2-methylquinoline-modified H4SiW12O40 | Heterogeneous | Reusable, high yield. rsc.orgrsc.org |

| Thioxanthenone/Light | Photo-organocatalysis | Mild conditions, green energy source. rsc.org |

Exploration of this compound in Materials Science Research

The acetal linkage is gaining significant attention in materials science for its potential to create degradable and reprocessable polymers. rsc.orgnih.gov The acid-labile nature of the acetal bond allows for the design of "smart" materials that can be broken down under specific conditions, facilitating recycling and reducing plastic waste.

While research has not yet specifically focused on incorporating this compound into polymers, the broader field of polyacetal chemistry suggests exciting possibilities. For example, cyclic ketene (B1206846) acetals can undergo radical ring-opening polymerization to produce biodegradable polyesters. rsc.orgdiva-portal.org This process introduces ester linkages into the polymer backbone, which are susceptible to hydrolysis.

Furthermore, polyvinyl acetals, synthesized from the condensation of polyvinyl alcohol with aldehydes, have been shown to have tunable properties and can be designed to degrade in acidic aqueous media. rsc.org The degradation products are the original benign aldehyde and water-soluble, biodegradable polyvinyl alcohol.

Future research could explore the synthesis of novel monomers derived from this compound for polymerization. Such polymers could potentially exhibit unique thermal and mechanical properties due to the specific structure of the starting acetal. The development of biodegradable polymers from acetals like this compound could contribute to a more sustainable plastics economy.

Emerging Analytical Techniques for Trace Detection and Quantification of Acetal Compounds in Complex Matrices

The detection and quantification of acetal compounds at trace levels in complex matrices such as food, beverages, and environmental samples present analytical challenges. nih.govnih.govnih.gov The development of sensitive and selective analytical methods is crucial for quality control and safety assessment.

Recent advancements in mass spectrometry have provided powerful tools for the analysis of acetals. These emerging techniques include:

Gas Chromatography-Orbitrap Mass Spectrometry (GC-Orbitrap-MS): This high-resolution mass spectrometry technique allows for the high-throughput screening of acetals and ketals in complex mixtures like edible essences. nih.gov It provides high sensitivity and accuracy, enabling the rapid identification and quantification of these compounds.

Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS): LC-QTOF-MS is a powerful tool for the non-targeted identification of compounds and their degradation products in complex matrices. researchgate.netacs.org This technique is particularly useful for studying the stability and degradation pathways of acetals in various environments.

These advanced analytical methods are essential for understanding the behavior of this compound and other acetals in different applications, from their use as flavor ingredients to their potential presence as trace contaminants. The ability to accurately detect and quantify these compounds at low concentrations is vital for ensuring product quality and consumer safety.

| Analytical Technique | Abbreviation | Key Capabilities | Application Example |

| Gas Chromatography-Orbitrap Mass Spectrometry | GC-Orbitrap-MS | High-throughput screening, high sensitivity and accuracy. | Rapid screening of acetals in edible essences. nih.gov |

| Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry | LC-QTOF-MS | Non-targeted identification, analysis of degradation products. | Characterizing the degradation profile of acetal-based materials. researchgate.netacs.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.